Fispemifene

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

selective estrogen receptor modulator; structure in first source

Properties

IUPAC Name |

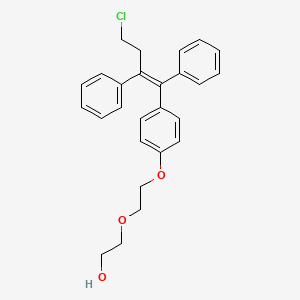

2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZTZAQIKKGTDB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870330 | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341524-89-8 | |

| Record name | Fispemifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341524-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fispemifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fispemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fispemifene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fispemifene's Mechanism of Action in Prostate Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fispemifene is a selective estrogen receptor modulator (SERM) that has demonstrated both anti-estrogenic and anti-inflammatory properties within prostate tissue. As a nonsteroidal triphenylethylene compound, its mechanism of action is of significant interest for potential therapeutic applications in prostatic diseases, including benign prostatic hyperplasia (BPH) and chronic nonbacterial prostatitis. This guide provides a comprehensive overview of the core mechanisms of this compound in the prostate, supported by available preclinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action in Prostate Tissue

This compound's primary mechanism of action in the prostate is centered on its function as a SERM. It exhibits tissue-selective estrogen receptor agonist and antagonist activity. In the context of the prostate, it primarily acts as an estrogen antagonist.

Antiestrogenic Effects

Estrogens are known to play a role in the pathophysiology of the prostate. This compound counters these effects through several key actions:

-

Receptor Modulation: this compound competitively binds to estrogen receptors (ERs), likely both ERα and ERβ, which are present in prostatic stromal and epithelial cells. This binding prevents endogenous estrogens from activating these receptors.

-

Downregulation of Estrogen-Induced Genes: A primary consequence of fispememifene's antiestrogenic activity is the blockage of estrogen-induced gene expression. Notably, it has been shown to inhibit the expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium of the dorsolateral prostate[1][2]. PR and Fra2 are well-established markers of estrogenic action in this tissue.

-

Systemic Hormonal Regulation: this compound also exerts systemic antiestrogenic effects that can indirectly influence the prostate. It has been observed to decrease serum prolactin concentrations and reduce the relative weights of the seminal vesicles and pituitary glands, further indicating its role as an estrogen antagonist[1][2].

Anti-inflammatory Effects

Chronic inflammation is a key contributor to the pathogenesis of various prostatic diseases. This compound has demonstrated significant anti-inflammatory activity within the prostate:

-

Reduction of Glandular Inflammation: In a Noble rat model of chronic nonbacterial prostatitis, this compound significantly attenuated the glandular form of inflammation. This was evidenced by a marked decrease in the number of acini containing intraluminal neutrophils[1].

-

Modulation of Inflammatory Infiltrates: The anti-inflammatory action also extends to a reduction in perivascular and stromal inflammatory infiltrates.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on this compound. It is important to note that specific binding affinities (Ki or IC50 values) of this compound for ERα and ERβ in prostate tissue are not publicly available in the reviewed literature.

Table 1: Effects of this compound on Organ Weights and Serum Prolactin in a 3-Week Antiestrogenicity Study in Rats

| Treatment Group | Dose (mg/kg/day) | Relative Seminal Vesicle Weight (% of Control) | Relative Pituitary Gland Weight (% of Control) | Serum Prolactin (ng/mL) |

| Castrated + E2 (Control) | - | 100 | 100 | ~12 |

| This compound | 3 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound | 30 | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: The original source provides graphical data with statistical significance noted. This table represents a qualitative summary of those findings. Specific numerical values for percentage reduction are not provided in the source material.

Table 2: Anti-inflammatory Effects of this compound in a Rat Model of Chronic Nonbacterial Prostatitis

| Parameter | Observation with this compound Treatment |

| Number of Acini with Intraluminal Neutrophils | Significantly decreased |

| Perivascular and Stromal Infiltrates | Reduced |

| Aggressiveness of Inflammation | Attenuated |

Signaling Pathways

The precise downstream signaling pathways modulated by this compound in prostate tissue have not been fully elucidated in the available literature. However, based on its established anti-estrogenic mechanism, a hypothesized signaling pathway can be depicted. There is currently no direct evidence from the reviewed studies to suggest that this compound directly modulates the NF-κB or specific apoptosis-related signaling pathways (e.g., involving Bcl-2 or Bax) in the prostate.

Caption: Hypothesized anti-estrogenic action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies evaluating this compound's effects on prostate tissue.

Animal Model: Noble Rat Model of Chronic Nonbacterial Prostatitis

A validated animal model using Noble rats was utilized to induce chronic nonbacterial prostatitis with histological features similar to human prostatitis.

-

Animals: Adult male Noble rats.

-

Induction of Prostatitis: The model involves hormonal manipulation to create a decreased androgen-to-estrogen ratio, which is known to induce prostatic inflammation. This is typically achieved through a combination of castration and supplementation with testosterone and estradiol.

-

Treatment: this compound, dissolved in a suitable vehicle such as corn oil, is administered orally to the treatment groups at varying dosages (e.g., 3, 10, and 30 mg/kg/day). Control groups receive the vehicle alone.

-

Duration: The treatment period in the cited studies was 3 weeks.

Immunohistochemistry for Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2)

Immunohistochemistry (IHC) was used to assess the expression of PR and Fra2 in the dorsolateral prostate lobes. The following is a generalized protocol based on standard IHC procedures and the information available.

-

Tissue Preparation:

-

Prostate tissues are dissected and fixed in 10% neutral buffered formalin.

-

Tissues are then processed and embedded in paraffin.

-

5-μm thick sections are cut and mounted on slides.

-

-

Deparaffinization and Rehydration:

-

Slides are deparaffinized using xylene or a xylene substitute.

-

Sections are rehydrated through a graded series of ethanol solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.

-

-

Staining Procedure:

-

Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.

-

Non-specific binding is blocked with a serum-based blocking solution.

-

Sections are incubated with primary antibodies against PR and Fra2 (specific antibody clones and dilutions would be as per the original study's unpublished details).

-

A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Sections are counterstained with hematoxylin to visualize cell nuclei.

-

-

Analysis: The staining intensity and percentage of positive cells in the acinar epithelium are evaluated microscopically.

Assessment of Prostatic Inflammation

The severity of prostatic inflammation is assessed histologically from hematoxylin and eosin (H&E) stained prostate sections.

-

Parameters Evaluated:

-

Perivascular and stromal infiltrates: The presence and density of inflammatory cells in the connective tissue surrounding blood vessels and within the stroma are scored.

-

Number of inflamed acini: The number of prostatic acini containing intraluminal inflammatory cells (primarily neutrophils) is counted.

-

Aggressiveness of inflammation: This is determined by the relationship of lymphocytes to the acinar epithelium, including the extent of epithelial disruption by inflammatory cells.

-

-

Scoring System: A semi-quantitative scoring system is often used to grade the severity of inflammation based on the extent and density of inflammatory infiltrates.

Caption: Workflow of preclinical evaluation of this compound.

Conclusion

This compound exerts its effects on prostate tissue primarily through its anti-estrogenic and anti-inflammatory activities. By acting as a selective estrogen receptor modulator, it blocks the pro-proliferative and pro-inflammatory effects of estrogens in the prostate. Preclinical evidence strongly supports its ability to reduce estrogen-dependent gene expression and attenuate glandular inflammation.

While the foundational mechanism of action is established, further research is required to provide a more detailed molecular understanding. Specifically, the determination of this compound's binding affinities for ERα and ERβ in prostate tissue, and the elucidation of its impact on downstream signaling cascades, such as the NF-κB and apoptosis pathways, would provide valuable insights for its continued development and potential clinical application in prostatic diseases.

References

- 1. Frontiers | Preclinical models and evaluation criteria of prostatitis [frontiersin.org]

- 2. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Fispemifene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Novel Selective Estrogen Receptor Modulator

Foreword: Fispemifene, a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group, has been a subject of scientific inquiry for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data, outlining detailed experimental methodologies, and visualizing key biological pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of SERMs and related endocrine therapeutics.

Core Compound Profile

This compound, with the chemical formula C₂₆H₂₇ClO₃, was developed by QuatRx Pharmaceuticals.[1] It reached Phase II clinical trials for the treatment of male hypogonadism but was ultimately discontinued.[1] Despite its discontinuation for this indication, the existing body of research provides valuable insights into its mechanism of action and potential effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₇ClO₃ |

| Molecular Weight | 422.94 g/mol |

| Chemical Name | 2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethoxy}ethanol |

| Group | Triphenylethylene |

Mechanism of Action: A Selective Estrogen Receptor Modulator

As a SERM, this compound exhibits tissue-selective estrogen receptor agonist and antagonist activity. This dual functionality is contingent on the specific estrogen receptor subtype (ERα or ERβ) present in a given tissue, the expression levels of co-activator and co-repressor proteins, and the conformational changes induced in the estrogen receptor upon ligand binding. The selective nature of SERMs allows for targeted therapeutic effects, aiming to elicit beneficial estrogenic actions in some tissues while blocking detrimental effects in others.

Estrogen Receptor Binding

Downstream Signaling Pathways

The binding of this compound to an estrogen receptor initiates a cascade of molecular events that ultimately modulate gene expression. The specific downstream signaling pathways are tissue-dependent and influenced by the cellular context.

Classical Genomic Pathway: In this pathway, the this compound-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. The recruitment of either co-activator or co-repressor proteins to this complex determines whether this compound acts as an agonist or an antagonist.

Non-Genomic Signaling: this compound may also elicit rapid, non-genomic effects by interacting with membrane-associated estrogen receptors, leading to the activation of intracellular signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.

Figure 1: Generalized signaling pathway for a Selective Estrogen Receptor Modulator (SERM) like this compound.

Preclinical Data

A key preclinical study investigated the anti-inflammatory and antiestrogenic effects of this compound in a Noble rat model of chronic nonbacterial prostatitis. This study provides the most detailed quantitative data currently available for this compound.

Anti-inflammatory and Antiestrogenic Effects in a Rat Prostatitis Model

In this study, this compound demonstrated both anti-inflammatory and antiestrogenic actions in the prostate of rats with hormonally induced nonbacterial prostatitis.

Table 2: Effects of this compound on Prostatic Inflammation and Estrogenic Endpoints in a Rat Model

| Parameter | Control (Castrated + DHT + E₂) | This compound (10 mg/kg) | This compound (30 mg/kg) | Tamoxifen (1 mg/kg) |

| Inflamed Acini (%) | 35.2 ± 10.5 | 18.9 ± 8.7 | 12.5 ± 5.6** | 15.8 ± 7.4 |

| PR-positive Nuclei (%) | 38.4 ± 12.1 | 10.2 ± 5.3 | 5.8 ± 3.1 | 8.9 ± 4.5 |

| Fra2-positive Nuclei (%) | 45.6 ± 13.5 | 15.3 ± 6.8 | 9.7 ± 4.2 | 12.4 ± 5.9 |

| Serum Prolactin (ng/mL) | 25.8 ± 8.9 | 12.4 ± 4.5 | 8.9 ± 3.1 | 10.1 ± 3.8 |

| Relative Seminal Vesicle Weight (mg/g) | 1.25 ± 0.28 | 0.89 ± 0.19* | 0.65 ± 0.15 | 0.78 ± 0.17 |

| Relative Pituitary Gland Weight (mg/g) | 0.045 ± 0.008 | 0.031 ± 0.006 | 0.025 ± 0.005 | 0.028 ± 0.005 |

| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data are presented as mean ± SD. |

Clinical Trial Data

This compound underwent Phase II clinical trials for the treatment of male hypogonadism and associated conditions. While detailed quantitative results from these trials are not extensively published, the trial designs and primary endpoints offer insight into the intended clinical application of the compound.

Table 3: Overview of this compound Phase II Clinical Trials

| Trial Identifier | Indication | Treatment Arms | Primary Endpoints | Status |

| NCT00415571 | Erectile Dysfunction in Hypogonadal Men Unresponsive to PDE5 Inhibitors | This compound 300 mg vs. Placebo | Change in IIEF Erectile Function Domain Score, Change in Total Testosterone Levels | Completed |

| NCT01061970 | Hypogonadism in Men with COPD on Glucocorticoid Therapy | This compound vs. Placebo | Safety and Efficacy | Completed |

| NCT02443090 | Sexual Dysfunction in Hypogonadal Men | This compound vs. Placebo | Safety and Efficacy | Unknown Status |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of SERMs like this compound.

In Vivo Model of Chronic Nonbacterial Prostatitis

Objective: To assess the anti-inflammatory and antiestrogenic effects of a test compound in a hormonally induced model of prostatitis.

Animal Model: Adult male Noble rats.

Procedure:

-

Castrate adult male rats and allow a 2-week recovery period.

-

Implant subcutaneous silastic capsules containing testosterone and estradiol to induce a hormonal milieu mimicking that of aging men.

-

Administer the test compound (e.g., this compound) or vehicle control daily via oral gavage for a specified duration (e.g., 3 weeks).

-

At the end of the treatment period, collect blood samples for hormone analysis (e.g., prolactin).

-

Euthanize the animals and harvest the prostate, seminal vesicles, and pituitary gland for weight measurement and histological analysis.

-

For histological analysis, fix tissues in formalin, embed in paraffin, and section.

-

Perform immunohistochemical staining for markers of estrogen action, such as Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2).

-

Quantify the degree of inflammation by counting inflamed acini and inflammatory cell infiltrates.

-

Quantify the expression of estrogenic markers by counting immunopositive nuclei.

References

Fispemifene: A Technical Whitepaper on its Anti-inflammatory and Antiestrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fispemifene (Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethoxy}-ethanol), a novel selective estrogen receptor modulator (SERM), has demonstrated both anti-inflammatory and antiestrogenic properties in preclinical models. This technical guide provides a comprehensive overview of the existing research on this compound, with a focus on its therapeutic potential for conditions involving hormonal and inflammatory components, such as chronic nonbacterial prostatitis. This document summarizes the quantitative data from key studies, details the experimental protocols used to elicit these findings, and visualizes the proposed signaling pathways through which this compound exerts its effects. While the clinical development of this compound for other indications was discontinued, the preclinical data on its anti-inflammatory and antiestrogenic actions present a valuable case study for the development of SERMs in inflammation-related pathologies.

Introduction

This compound is a nonsteroidal SERM belonging to the triphenylethylene group.[1] Like other SERMs, it is designed to exert tissue-specific estrogenic and antiestrogenic effects.[2] The primary focus of this whitepaper is the significant preclinical evidence suggesting that this compound possesses both anti-inflammatory and antiestrogenic capabilities, particularly within the prostate gland.[3][4][5] A key study by Yatkin et al. (2008) established the dual action of this compound in a Noble rat model of chronic nonbacterial prostatitis, a condition with an inflammatory etiology that is influenced by the hormonal milieu. This document will delve into the specifics of this research to provide a technical foundation for understanding this compound's mechanism of action.

Antiestrogenic Properties of this compound

The antiestrogenic activity of this compound has been primarily characterized by its ability to counteract the effects of estrogen in a preclinical model of hormonally-induced prostatic inflammation. The primary mechanism of action for SERMs involves binding to estrogen receptors (ERα and ERβ) and modulating the transcription of estrogen-responsive genes.

Quantitative Data: In Vivo Antiestrogenic Effects

The antiestrogenic effects of this compound were assessed in a 3-week study using castrated Noble rats treated with estradiol to induce estrogenic effects. This compound was administered at doses of 3, 10, and 30 mg/kg/day. The key findings are summarized in the table below.

| Parameter | Treatment Group | Result | p-value |

| Serum Prolactin Concentration | Castrated + Estradiol (Control) | Elevated | |

| Castrated + Estradiol + this compound (30 mg/kg/day) | Significantly decreased compared to control | < 0.001 | |

| Relative Seminal Vesicle Weight | Castrated + Estradiol (Control) | Increased | |

| Castrated + Estradiol + this compound (30 mg/kg/day) | Significantly decreased compared to control | < 0.001 | |

| Relative Pituitary Gland Weight | Castrated + Estradiol (Control) | Increased | |

| Castrated + Estradiol + this compound (30 mg/kg/day) | Significantly decreased compared to control | < 0.001 | |

| Progesterone Receptor (PR) Expression in Dorsolateral Prostate (DLP) | Castrated + Estradiol (Control) | Upregulated | |

| Castrated + Estradiol + this compound (30 mg/kg/day) | Expression blocked | < 0.001 | |

| Fos-related antigen 2 (Fra2) Expression in DLP | Castrated + Estradiol (Control) | Upregulated | |

| Castrated + Estradiol + this compound (30 mg/kg/day) | Expression blocked | < 0.01 |

Data extracted from Yatkin et al., 2008.

Proposed Signaling Pathway for Antiestrogenic Action

The antiestrogenic effects of this compound are mediated through its interaction with estrogen receptors, leading to the modulation of gene expression. The following diagram illustrates the proposed signaling pathway.

Anti-inflammatory Properties of this compound

This compound has shown significant anti-inflammatory effects in a preclinical model of chronic nonbacterial prostatitis. These effects are likely a downstream consequence of its antiestrogenic activity in the prostate, as estrogen is known to have pro-inflammatory effects in this tissue.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound was evaluated in a 3-week study in a rat model of chronic nonbacterial prostatitis induced by a combination of testosterone and estradiol.

| Parameter | Treatment Group | Result | p-value |

| Glandular Inflammation in Dorsolateral Prostate (DLP) | Control (Hormone-treated) | Severe inflammation | |

| This compound (3 mg/kg/day) | Significant attenuation of inflammation | < 0.05 | |

| This compound (10 mg/kg/day) | Significant attenuation of inflammation | < 0.01 | |

| This compound (30 mg/kg/day) | Significant attenuation of inflammation | < 0.001 | |

| Number of Acini with Intraluminal Neutrophils in DLP | Control (Hormone-treated) | High number | |

| This compound (30 mg/kg/day) | Significantly decreased | < 0.001 |

Data extracted from Yatkin et al., 2008.

Proposed Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of this compound in the prostate are thought to be mediated by its antiestrogenic action, which in turn reduces the expression of pro-inflammatory mediators. The following diagram illustrates this proposed pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study by Yatkin et al. (2008).

Animal Model for Chronic Nonbacterial Prostatitis

-

Animals: Adult male Noble rats.

-

Hormonal Treatment: Animals are castrated and implanted with silastic capsules containing testosterone and 17β-estradiol to create a hormonal milieu that induces prostatic inflammation.

-

This compound Administration: this compound is administered daily by oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

-

Duration: The study duration is typically 3 to 18 weeks to allow for the development of chronic inflammation.

-

Tissue Collection: At the end of the study, animals are euthanized, and the dorsolateral prostate (DLP) is dissected for histological and immunohistochemical analysis. Blood samples are also collected for hormone and cytokine analysis.

Assessment of Prostatic Inflammation

-

Histology: The DLP is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin.

-

Inflammation Scoring: Inflammation is assessed by counting perivascular and stromal inflammatory infiltrates and the number of inflamed acini. The aggressiveness of inflammation is evaluated based on the proximity of lymphocytes to the acinar epithelium.

-

Immunohistochemistry: Immunohistochemical staining is performed for markers of estrogen action, such as progesterone receptor (PR) and Fos-related antigen 2 (Fra2).

Experimental Workflow Diagram

Discussion and Future Directions

The preclinical data on this compound strongly suggest a dual anti-inflammatory and antiestrogenic role in the prostate. This dual activity makes it an interesting compound for studying the interplay between hormonal signaling and inflammation. The anti-inflammatory effects appear to be a consequence of its ability to antagonize estrogen receptors in the prostate, thereby reducing the expression of pro-inflammatory mediators.

While the development of this compound has been discontinued, the findings from these preclinical studies provide a strong rationale for exploring the therapeutic potential of SERMs in other inflammatory conditions where estrogen signaling is implicated. Future research in this area could focus on:

-

In vitro characterization: Determining the binding affinities (Ki) of this compound for ERα and ERβ and its IC50 values for the inhibition of pro-inflammatory cytokine production in relevant cell lines (e.g., macrophage-like cells, prostatic epithelial cells).

-

Mechanism of action: Investigating the direct effects of this compound on key inflammatory signaling pathways, such as the NF-κB pathway, and its impact on the synthesis of prostaglandins.

-

Development of novel SERMs: Using the structure-activity relationships of this compound and other SERMs to design new compounds with optimized anti-inflammatory and tissue-selective antiestrogenic profiles.

Conclusion

This compound has demonstrated significant anti-inflammatory and antiestrogenic properties in a preclinical model of chronic nonbacterial prostatitis. Its ability to attenuate glandular inflammation and block estrogen-induced gene expression highlights the potential of SERMs as a therapeutic class for inflammation-driven, hormone-sensitive conditions. Although this compound itself is not being pursued for clinical use, the data presented in this whitepaper provide a valuable technical foundation for researchers and drug development professionals interested in the intersection of endocrine modulation and inflammation. Further exploration of the mechanisms underlying the anti-inflammatory effects of SERMs could lead to the development of novel therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical structure and synthesis of Fispemifene from ospemifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical relationship between ospemifene and its derivative, fispemifene. It details their respective chemical structures and outlines a synthetic pathway for the conversion of ospemifene to this compound. This document includes detailed experimental protocols derived from patent literature and established chemical methodologies. Furthermore, it presents available quantitative data for ospemifene and discusses the mechanism of action of these selective estrogen receptor modulators (SERMs) with illustrative signaling pathway diagrams.

Chemical Structures

Ospemifene and this compound are structurally related triphenylethylene compounds. The core structural difference lies in the terminal alcohol moiety of the ether side chain.

Ospemifene is chemically designated as 2-(4-((Z)-4-chloro-1,2-diphenylbut-1-enyl)phenoxy)ethanol[1]. Its chemical structure is characterized by a hydroxyethyl ether group attached to the phenol ring.

This compound , on the other hand, is 2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol[2]. It possesses a longer diethylene glycol ether side chain, terminating in a hydroxyl group.

| Compound | Chemical Formula | IUPAC Name |

| Ospemifene | C24H23ClO2 | 2-(4-((Z)-4-chloro-1,2-diphenylbut-1-enyl)phenoxy)ethanol |

| This compound | C26H27ClO3 | 2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol |

Synthesis of this compound from Ospemifene

The synthesis of this compound from ospemifene can be achieved through a two-step process involving an initial alkylation of the hydroxyl group of ospemifene, followed by the reduction of the resulting ester intermediate. This methodology is principally derived from patent literature describing this conversion.

Synthesis Workflow

The overall synthetic scheme is presented below. Ospemifene is first reacted with an halo-ester, such as ethyl bromoacetate, to form an ester intermediate. This intermediate is then reduced, for example with lithium aluminum hydride, to yield this compound.

Experimental Protocols

The following protocols are based on the procedures outlined in patent WO2008099060A2 and general laboratory practices for similar chemical transformations.

Step 1: Alkylation of Ospemifene

This step involves the Williamson ether synthesis, where the alcohol of ospemifene is deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

-

Materials:

-

Ospemifene

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Ethyl bromoacetate

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve ospemifene in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add sodium hydride (a slight molar excess) portion-wise to the stirred solution at room temperature. Hydrogen gas will be evolved.

-

Stir the mixture at room temperature for approximately one hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add ethyl bromoacetate (in molar excess) to the cooled mixture.

-

Allow the reaction to proceed at 0-5°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate: {2-[4-(4-Chloro-1,2-diphenyl-but-1-enyl)-phenoxy]-ethoxy}-acetic acid ethyl ester.

-

The crude product may be purified by column chromatography if necessary.

-

Step 2: Reduction of the Ester Intermediate

This step utilizes a powerful reducing agent to convert the ester functional group to a primary alcohol.

-

Materials:

-

{2-[4-(4-Chloro-1,2-diphenyl-but-1-enyl)-phenoxy]-ethoxy}-acetic acid ethyl ester (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Aluminum Hydride (LiAlH4)

-

Saturated aqueous ammonium chloride solution

-

Toluene

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Under an inert atmosphere, dissolve the crude ester intermediate in anhydrous THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Carefully add lithium aluminum hydride portion-wise to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Alternatively, as stated in the patent, quench with saturated aqueous ammonium chloride solution.

-

Filter the resulting precipitate and wash it with THF or toluene.

-

Extract the filtrate with toluene.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

-

The final product can be purified by flash chromatography.

-

Comparative Data

| Parameter | Ospemifene | This compound |

| Receptor Binding Affinity (IC50) | ERα: 0.8 µM, ERβ: 1.7 µM[3] | Data not publicly available |

| Pharmacokinetics (Human) | Tmax: ~2-2.5 hoursTerminal half-life: ~26 hoursMetabolism: Primarily via CYP3A4, CYP2C9, and CYP2C19[3] | Data not publicly available |

| Clinical Development Status | Approved for medical use | Development discontinued after Phase II trials[4] |

Mechanism of Action and Signaling Pathways

Both ospemifene and this compound are classified as Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit tissue-specific estrogen agonist or antagonist effects. This differential activity is attributed to the specific conformation the estrogen receptor (ER) adopts upon ligand binding, which in turn dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene regulation.

The primary targets of these compounds are the estrogen receptors alpha (ERα) and beta (ERβ). The signaling pathways initiated by the activation of these receptors can be broadly categorized into genomic and non-genomic pathways.

Genomic Estrogen Receptor Signaling

The classical genomic pathway involves the binding of the SERM-ER complex to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of target genes. An alternative genomic pathway involves the SERM-ER complex interacting with other transcription factors to modulate gene expression.

Non-Genomic Estrogen Receptor Signaling

Non-genomic actions are more rapid and are initiated by ERs located at the plasma membrane or within the cytoplasm. These pathways involve the activation of various protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular effects.

References

Fispemifene and Male Hypogonadism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fispemifene is a selective estrogen receptor modulator (SERM) that has been investigated for the treatment of male hypogonadism. As an orally administered, non-steroidal compound, it presents a potential alternative to traditional testosterone replacement therapy. This technical guide provides a comprehensive overview of the available data on this compound's effects on the male endocrine system, with a focus on its mechanism of action, clinical trial data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound functions as an estrogen antagonist at the level of the hypothalamus and pituitary gland. In the male hypothalamic-pituitary-gonadal (HPG) axis, estradiol, which is aromatized from testosterone, exerts negative feedback on the hypothalamus, suppressing the release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the pituitary's secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

By blocking the estrogen receptors in the hypothalamus and pituitary, this compound is believed to interrupt this negative feedback loop.[1] This interruption leads to an increased release of LH and FSH.[1] The elevated LH levels then stimulate the Leydig cells in the testes to produce more testosterone, while FSH acts on Sertoli cells to support spermatogenesis. This mechanism of action allows for the restoration of endogenous testosterone production.

Clinical Trial Data

Hormonal Response to this compound

The following table summarizes the changes in key hormone levels observed in a Phase 2, randomized, double-blind, placebo-controlled study involving men with secondary hypogonadism.

| Treatment Group | N | Mean Baseline Total Testosterone (ng/dL) | Mean Change from Baseline in Total Testosterone (ng/dL) | Percent Increase in Total Testosterone from Baseline |

| Placebo | - | - | 28.3 | 14% |

| This compound 100 mg | - | - | - | 60% |

| This compound 200 mg | - | - | - | 60% |

| This compound 300 mg | - | - | 196.5 | 78% |

Data from QuatRx Pharmaceuticals Press Release. Specific baseline values and the number of participants per group were not detailed in the available public information.

The study reported that in all this compound dose groups, the mean testosterone level increased into the normal physiological range.

Effects on Sperm Parameters

Detailed quantitative data on the effects of this compound on sperm parameters (concentration, motility, and morphology) from the aforementioned clinical trials have not been made publicly available. As SERMs like clomiphene citrate have been shown to impact spermatogenesis, this remains a critical area for which further data is required for a complete understanding of this compound's profile.[1][2][3]

Experimental Protocols

While the specific, detailed protocols from the this compound clinical trials are not published, this section outlines the standard methodologies expected to have been employed for the key assessments based on general clinical trial practices and regulatory guidelines.

Study Design (Based on NCT02443090)

The clinical trial NCT02443090 provides a representative example of the study design used to evaluate this compound.

-

Study Type: Randomized, double-blind, placebo-controlled, parallel-arm study.

-

Inclusion Criteria: Confirmed diagnosis of secondary hypogonadism (low testosterone with low or normal LH/FSH levels).

-

Exclusion Criteria: Primary hypogonadism, history of prostate or breast cancer, and use of other medications known to alter the HPG axis.

-

Intervention: Oral administration of this compound at varying doses or a matching placebo.

-

Primary Outcome Measures: Changes in serum testosterone levels and assessment of sexual side effects using patient-reported outcome (PRO) endpoints.

Measurement of Hormonal Parameters

-

Sample Collection: Blood samples for hormonal analysis are typically collected in the morning (e.g., before 10:00 AM) to account for the diurnal variation of testosterone levels.

-

Analytes: Serum total testosterone, free testosterone, LH, FSH, and estradiol.

-

Assay Methodology: Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays (CLIA), are standard methods for quantifying serum hormone levels in clinical trials. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) may be used for more precise testosterone measurement.

Semen Analysis

Standard semen analysis would be conducted according to the World Health Organization (WHO) guidelines.

-

Sample Collection: Semen samples are collected via masturbation after a period of sexual abstinence (typically 2-7 days).

-

Macroscopic Examination: Assessment of semen volume, pH, liquefaction time, and viscosity.

-

Microscopic Examination:

-

Sperm Concentration: Determined using a hemocytometer (e.g., Makler or Neubauer chamber).

-

Sperm Motility: Assessed as progressive, non-progressive, or immotile.

-

Sperm Morphology: Evaluated based on strict criteria (e.g., Kruger's criteria), examining the head, midpiece, and tail of the sperm.

-

Conclusion and Future Directions

The available data suggest that this compound effectively increases endogenous testosterone production in men with secondary hypogonadism by modulating the hypothalamic-pituitary-gonadal axis. The hormonal response appears to be dose-dependent. However, a significant gap in the publicly available data exists concerning the effects of this compound on spermatogenesis. For a comprehensive assessment of its clinical utility and to position it as a viable alternative to testosterone therapy, particularly for men who wish to preserve fertility, detailed results from its clinical trials, including the complete hormonal profile and semen analysis, are necessary. Future research and publications should aim to address these missing data points to allow for a thorough evaluation by the scientific and medical communities.

References

- 1. Clomiphene citrate improves sperm parameters in infertile men with idiopathic oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effectiveness of Pharmacological Intervention Among Men with Infertility: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Pharmacology of Fispemifene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of Fispemifene was discontinued after Phase II trials. Consequently, a comprehensive public record of its preclinical data is not available. This guide summarizes the known preclinical pharmacology of this compound based on accessible scientific literature and provides a framework for understanding its preclinical evaluation by incorporating general principles and methodologies relevant to Selective Estrogen Receptor Modulators (SERMs).

Executive Summary

This compound (formerly HM-101) is a nonsteroidal, triphenylethylene-based Selective Estrogen Receptor Modulator (SERM) that was under development for the treatment of male hypogonadism.[1] Its development was halted after Phase II clinical trials failed to meet primary efficacy endpoints.[1] Preclinical studies demonstrated that this compound possesses both anti-inflammatory and antiestrogenic properties.[2][3] The primary preclinical model used to characterize its activity was the Noble rat model of chronic nonbacterial prostatitis.[2] While specific quantitative data on binding affinities, pharmacokinetics, and toxicology are not publicly available, this guide provides a detailed overview of its mechanism of action, the experimental protocols for its key in vivo evaluation, and an outline of the standard preclinical assessments for a drug of this class.

Mechanism of Action

This compound functions as a SERM, exhibiting tissue-selective estrogen receptor agonist and antagonist activity. Its pharmacological effects are mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). The tissue-specific effects of SERMs are determined by the differential expression of ERα and ERβ in various tissues, the conformation of the receptor upon ligand binding, and the subsequent recruitment of co-activator or co-repressor proteins.

In the context of its preclinical evaluation for prostatitis, this compound demonstrated antiestrogenic effects in the prostate. This was evidenced by its ability to block the estrogen-induced expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium of the dorsolateral prostate in rats. Furthermore, it led to a decrease in serum prolactin concentration and reduced the relative weights of the seminal vesicles and pituitary glands, all markers of antiestrogenic activity.

Concurrently, this compound exhibited anti-inflammatory actions in the prostate, as indicated by a reduction in the number of acini containing intraluminal neutrophils in the Noble rat model.

Figure 1: Generalized SERM Signaling Pathway.

Pharmacodynamics

In Vitro Binding Affinity

Quantitative data on the binding affinity of this compound to ERα and ERβ are not publicly available. For a typical SERM, these values would be determined through competitive radioligand binding assays.

Table 1: In Vitro Estrogen Receptor Binding Affinity of this compound

| Parameter | ERα | ERβ |

| Binding Affinity (Ki) | Data Not Available | Data Not Available |

| IC50 | Data Not Available | Data Not Available |

In Vivo Efficacy Model: Chronic Nonbacterial Prostatitis in Noble Rats

The primary preclinical efficacy of this compound was demonstrated in a Noble rat model of chronic nonbacterial prostatitis. This model is characterized by inflammation patterns and cellular composition similar to human prostatitis.

-

Animal Model: Adult male Noble rats are used.

-

Induction of Prostatitis: A hormonal milieu with a decreased androgen-to-estrogen ratio is created to induce prostatic inflammation. This is typically achieved through a combination of castration and administration of exogenous estradiol and dihydrotestosterone.

-

Treatment: this compound is administered orally at various doses to different groups of rats. A vehicle control group and a positive control group (e.g., another anti-inflammatory agent) are typically included.

-

Endpoint Analysis: After a defined treatment period, the following parameters are assessed:

-

Histological Analysis: The prostate glands, particularly the dorsolateral lobes, are collected, sectioned, and stained (e.g., with hematoxylin and eosin). Inflammation is scored by counting perivascular and stromal infiltrates and the number of inflamed acini. The aggressiveness of inflammation can be assessed based on the relationship of lymphocytes to the acinar epithelium.

-

Immunohistochemistry: Expression of estrogen-responsive genes such as progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the prostatic acinar epithelium is evaluated.

-

Serum Analysis: Blood samples are collected to measure serum levels of prolactin, another marker of estrogenic activity.

-

Organ Weights: The wet weights of seminal vesicles and pituitary glands are measured as indicators of antiestrogenic effects.

-

Figure 2: In Vivo Efficacy Testing Workflow.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in various species (e.g., rat, dog, monkey) are not publicly available. Standard preclinical pharmacokinetic studies would have been conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Rat | Dog | Monkey |

| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available |

| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available | Data Not Available |

| Half-life (t1/2, h) | Data Not Available | Data Not Available | Data Not Available |

| Clearance (mL/min/kg) | Data Not Available | Data Not Available | Data Not Available |

| Volume of Distribution (L/kg) | Data Not Available | Data Not Available | Data Not Available |

Toxicology

Comprehensive preclinical toxicology data for this compound, including acute and chronic toxicity studies, are not publicly available. These studies are essential to determine the safety profile of a drug candidate.

Table 3: Preclinical Toxicology Profile of this compound

| Study Type | Species | Key Findings |

| Single-Dose Toxicity (LD50) | Rat, Mouse | Data Not Available |

| Repeat-Dose Toxicity | Rat, Dog | Data Not Available |

| Genotoxicity (e.g., Ames test) | In vitro | Data Not Available |

| Carcinogenicity | Rat, Mouse | Data Not Available |

| Reproductive Toxicology | Rat | Data Not Available |

| No-Observed-Adverse-Effect Level (NOAEL) | Various | Data Not Available |

Safety Pharmacology

Specific safety pharmacology data for this compound are not available in the public domain. As per regulatory guidelines, a core battery of safety pharmacology studies would have been conducted to assess the potential for adverse effects on vital organ systems.

Figure 3: Core Safety Pharmacology Assessments.

Conclusion

This compound is a SERM with demonstrated anti-inflammatory and antiestrogenic effects in a preclinical model of chronic nonbacterial prostatitis. While its clinical development was discontinued, the available preclinical data provide insights into its mechanism of action and pharmacological profile. The lack of detailed quantitative data highlights a significant challenge in the retrospective analysis of discontinued drug candidates. This guide serves as a comprehensive overview of the known preclinical pharmacology of this compound and outlines the standard methodologies that would have been employed in its preclinical development, providing a valuable resource for researchers in the field of SERMs and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound [Z-2-{2-[4-(4-chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol], a novel selective estrogen receptor modulator, attenuates glandular inflammation in an animal model of chronic nonbacterial prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Signaling Pathways Affected by Fispemifene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fispemifene (formerly HM-101) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] Initially developed for the treatment of male hypogonadism, its clinical development was discontinued at Phase II.[1] Despite its discontinuation, the preclinical data available for this compound provide valuable insights into its mechanism of action and its effects on specific signaling pathways. This technical guide synthesizes the available information on this compound, focusing on its primary target, the estrogen receptor (ER) signaling pathway, and its observed downstream effects. This document provides a framework for understanding the biological impact of this compound, complete with detailed experimental protocols and pathway visualizations to support further research in the field of SERMs.

Introduction to this compound

This compound was developed by QuatRx Pharmaceuticals as an oral SERM.[2][3] Like other SERMs, its therapeutic potential was based on its ability to exert tissue-specific estrogenic and antiestrogenic effects. The primary focus of its development was for conditions related to male hypogonadism.[4] Preclinical studies, particularly in models of prostatic inflammation, have demonstrated both antiestrogenic and anti-inflammatory properties.

Core Signaling Pathway: Estrogen Receptor Modulation

The principal mechanism of action for this compound is the modulation of estrogen receptors (ERs), primarily ERα and ERβ. As a SERM, this compound's binding to these receptors induces conformational changes that can either mimic (agonist) or block (antagonist) the actions of endogenous estrogens, such as 17β-estradiol. This tissue-specific activity is dependent on the local expression levels of ER subtypes and the presence of various co-regulatory proteins.

Data Presentation: Observed Effects of this compound

Table 1: Antiestrogenic Effects of this compound

| Endpoint | Observed Effect | Tissue/Model System | Reference |

| Progesterone Receptor (PR) Expression | Blocked estrogen-induced expression | Acinar epithelium of the dorsolateral prostate (DLP) in Noble rats | |

| Fos-related antigen 2 (Fra2) Expression | Blocked estrogen-induced expression | Acinar epithelium of the dorsolateral prostate (DLP) in Noble rats | |

| Serum Prolactin Concentration | Decreased | Serum from Noble rats | |

| Seminal Vesicle Weight | Decreased relative weight | Noble rats | |

| Pituitary Gland Weight | Decreased relative weight | Noble rats |

Table 2: Anti-inflammatory Effects of this compound

| Endpoint | Observed Effect | Model System | Reference |

| Glandular Inflammation | Significantly attenuated | Dorsolateral prostatic lobes (DLP) in a Noble rat model of chronic nonbacterial prostatitis | |

| Intraluminal Neutrophils | Decreased number in acini | Dorsolateral prostatic lobes (DLP) in Noble rats |

Potential Crosstalk with Other Signaling Pathways

Estrogen receptor signaling is known to have intricate crosstalk with other major intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. While direct studies on this compound's impact on these pathways are lacking, it is plausible that as a SERM, it could indirectly influence them. For instance, ERα activation can lead to the activation of the PI3K/Akt pathway, promoting cell survival. Conversely, some antiestrogenic effects are mediated through the inhibition of these pathways. Further investigation would be required to delineate any specific effects of this compound on these cascades.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to investigate the signaling pathways affected by this compound.

Western Blot for PR and Fra2 Expression

This protocol describes the detection of Progesterone Receptor (PR) and Fos-related antigen 2 (Fra2) protein levels in prostate tissue lysates following treatment with this compound.

-

Tissue Lysis:

-

Excise prostate tissue from control and this compound-treated animals.

-

Homogenize the tissue in ice-cold RIPA buffer (150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PR (e.g., 1:1000 dilution) and Fra2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is performed to quantify protein levels relative to a loading control (e.g., β-actin).

-

References

Fispemifene's Interaction with Estrogen Receptors α and β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fispemifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group, has been investigated for its potential therapeutic applications, notably in conditions related to male hypogonadism.[1] As a SERM, this compound exhibits tissue-selective estrogen receptor agonist and antagonist activity, a characteristic feature of this class of compounds which allows for a targeted hormonal response. This guide provides a comprehensive overview of the known interactions of this compound with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), detailing its mechanism of action, available preclinical data, and the experimental protocols used to characterize such interactions. While development of this compound was discontinued at the Phase II clinical trial stage, the exploration of its molecular interactions remains a pertinent area of study for the development of future SERMs.[1]

This compound: A Selective Estrogen Receptor Modulator (SERM)

This compound's primary mechanism of action involves its direct binding to ERα and ERβ, which are ligand-activated transcription factors that mediate the physiological effects of estrogens. Upon binding, SERMs like this compound induce conformational changes in the estrogen receptors. These conformational changes are distinct from those induced by the natural ligand, 17β-estradiol, leading to differential recruitment of coactivator and corepressor proteins to the receptor-DNA complex. This differential recruitment is the molecular basis for the tissue-specific agonist and antagonist effects of SERMs.[2]

Binding Affinity to ERα and ERβ

Table 1: Comparative Binding Affinities of Selected Triphenylethylene SERMs

| Compound | Receptor | Binding Affinity (Ki/RBA) | Reference |

| Toremifene | ERα | ~5% of estradiol | |

| Ormeloxifene | ERα | Ki = 250 nM | |

| Ormeloxifene | ERβ | Ki = 750 nM |

Note: Data for this compound is not available. This table is for comparative purposes with structurally related compounds.

Agonist and Antagonist Profile

This compound has demonstrated notable antiestrogenic and anti-inflammatory effects, particularly in the prostate. In preclinical models of chronic nonbacterial prostatitis, this compound was shown to block the estrogen-induced expression of the progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium. This antagonist activity in the prostate suggests a potential therapeutic role in hormone-sensitive conditions of this tissue. The broader tissue-selective agonist and antagonist profile of this compound has not been extensively published.

Experimental Protocols for Characterizing this compound's Activity

The characterization of a SERM's interaction with estrogen receptors involves a series of in vitro and cell-based assays. The following are detailed methodologies for key experiments relevant to understanding this compound's impact on ERα and ERβ.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a test compound to its receptor.

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ERα and ERβ.

Methodology:

-

Receptor Preparation: Human recombinant ERα and ERβ are used. The receptors can be expressed in and purified from various systems (e.g., insect cells, E. coli).

-

Radioligand: A radiolabeled estrogen, typically [3H]17β-estradiol, is used as the competitor.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with additives like DTT and BSA) is used to maintain protein stability.

-

Incubation: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Methods such as hydroxylapatite adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., whether the compound acts as an agonist or an antagonist.

Objective: To determine the agonistic or antagonistic activity of this compound on ERα and ERβ-mediated gene transcription.

Methodology:

-

Cell Line: A suitable mammalian cell line that does not endogenously express ERs (e.g., HEK293, HeLa) is used.

-

Transfection: The cells are transiently transfected with three plasmids:

-

An expression vector for either human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: The transfected cells are treated with varying concentrations of this compound, alone (to test for agonism) or in the presence of a known agonist like 17β-estradiol (to test for antagonism).

-

Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter activity is normalized to the control plasmid activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

Co-regulator Recruitment Assay (e.g., TR-FRET)

This assay directly measures the ability of a ligand-bound receptor to recruit coactivator or corepressor peptides.

Objective: To determine if this compound promotes the recruitment of coactivator or corepressor peptides to ERα and ERβ.

Methodology:

-

Reagents:

-

Purified, tagged (e.g., GST- or His-tagged) ERα or ERβ ligand-binding domain (LBD).

-

A fluorescently labeled antibody against the tag on the LBD (e.g., Europium-labeled anti-GST).

-

A biotinylated peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1, TIF2) or a corepressor (e.g., NCoR, SMRT).

-

Streptavidin-conjugated allophycocyanin (APC).

-

-

Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. If the ligand promotes the interaction between the LBD and the co-regulator peptide, the Europium donor and the APC acceptor are brought into close proximity, resulting in a FRET signal.

-

Procedure: The reagents are mixed in a microplate well in the presence of varying concentrations of this compound.

-

Measurement: The TR-FRET signal is measured after an incubation period.

-

Data Analysis: An increase in the FRET signal indicates coactivator recruitment (agonist activity), while a decrease in the agonist-induced FRET signal indicates inhibition of coactivator recruitment (antagonist activity).

Signaling Pathways Modulated by this compound

As a SERM, this compound modulates the classical genomic signaling pathway of estrogen receptors.

Classical Genomic Estrogen Signaling Pathway

In this pathway, the estrogen receptor, upon ligand binding, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of proteins, including coactivators and corepressors, which ultimately leads to the activation or repression of gene transcription.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Fispemifene in Early-Stage Research for Nonbacterial Prostatitis: A Technical Guide

An In-depth Examination of Preclinical Data and Mechanistic Insights for Researchers and Drug Development Professionals

Executive Summary

Chronic nonbacterial prostatitis/chronic pelvic pain syndrome (CP/CPPS) remains a prevalent and challenging condition with limited effective therapeutic options. Emerging preclinical evidence suggests that Fispemifene, a novel selective estrogen receptor modulator (SERM), may offer a promising new therapeutic avenue. This technical guide provides a comprehensive overview of the early-stage research on this compound for nonbacterial prostatitis, focusing on the core preclinical data, experimental methodologies, and the proposed mechanism of action. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the foundational science supporting the potential clinical development of this compound for this indication.

Introduction to this compound and its Rationale in Nonbacterial Prostatitis

This compound is a nonsteroidal triphenylethylene derivative that exhibits tissue-selective estrogen receptor agonistic and antagonistic effects. The rationale for its investigation in nonbacterial prostatitis stems from the growing understanding of the role of estrogens and the androgen-to-estrogen ratio in prostatic inflammation.[1][2] In certain prostatic conditions, an imbalance favoring estrogenic activity is believed to contribute to inflammatory processes.[1] As a SERM, this compound is proposed to exert an anti-inflammatory effect in the prostate by antagonizing estrogen-mediated pathways that contribute to inflammation.[1][2]

Preclinical Efficacy and Mechanism of Action

The primary early-stage research on this compound for nonbacterial prostatitis was conducted by Yatkin et al. (2008) using a Noble rat model of chronic nonbacterial prostatic inflammation. This animal model is designed to mimic the cellular and inflammation patterns observed in human prostatitis.

Anti-inflammatory and Antiestrogenic Effects

The study demonstrated that this compound significantly attenuated the glandular form of inflammation in the dorsolateral prostatic lobes of the rats. This anti-inflammatory action was evidenced by a reduction in the number of acini containing intraluminal neutrophils.

Furthermore, this compound exhibited clear antiestrogenic effects in the prostate. It blocked the estrogen-induced expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) in the acinar epithelium. Systemically, this compound administration led to a decrease in serum prolactin concentration and a reduction in the relative weights of the seminal vesicles and pituitary glands, all of which are markers of estrogen action.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the pivotal preclinical study by Yatkin et al. (2008).

Table 1: Effect of this compound on Serum Hormone Concentrations in a 3-Week Antiestrogenicity Study

| Treatment Group | Serum Estradiol (pmol/L) | Serum Prolactin (ng/mL) |

| Castrated Control | Not Reported | Not Reported |

| Castrated + E2 | Not Reported | Significantly Increased vs. Control |

| Castrated + E2 + this compound (3 mg/kg/day) | Not Reported | Significantly Decreased vs. Castrated + E2 |

| Castrated + E2 + this compound (10 mg/kg/day) | Not Reported | Significantly Decreased vs. Castrated + E2 |

| Castrated + E2 + this compound (30 mg/kg/day) | Not Reported | Significantly Decreased vs. Castrated + E2 |

Data presented are descriptive based on the study's findings; specific numerical values for all parameters were not consistently provided in the publication.

Table 2: Effect of this compound on Relative Organ Weights in a 3-Week Antiestrogenicity Study

| Treatment Group | Relative Seminal Vesicle Weight (mg/100g body weight) | Relative Pituitary Gland Weight (mg/100g body weight) |

| Castrated Control | Baseline | Baseline |

| Castrated + E2 | Increased vs. Control | Increased vs. Control |

| Castrated + E2 + this compound (3 mg/kg/day) | Decreased vs. Castrated + E2 | Decreased vs. Castrated + E2 |

| Castrated + E2 + this compound (10 mg/kg/day) | Decreased vs. Castrated + E2 | Decreased vs. Castrated + E2 |

| Castrated + E2 + this compound (30 mg/kg/day) | Decreased vs. Castrated + E2 | Decreased vs. Castrated + E2 |

Data presented are descriptive based on the study's findings; specific numerical values for all parameters were not consistently provided in the publication.

Table 3: Effect of this compound on Inflammatory Score in a 3-Week Anti-inflammatory Study

| Treatment Group | Glandular Inflammation Score |

| Castrated + DHT + E2 | High |

| Castrated + DHT + E2 + this compound (3 mg/kg/day) | Significantly Attenuated |

| Castrated + DHT + E2 + this compound (10 mg/kg/day) | Significantly Attenuated |

| Castrated + DHT + E2 + this compound (30 mg/kg/day) | Significantly Attenuated |

| Castrated + DHT + E2 + Tamoxifen (1 mg/kg) | Significantly Attenuated |

Inflammation was assessed by counting perivascular and stromal infiltrates and the number of inflamed acini.

Experimental Protocols

Animal Model of Chronic Nonbacterial Prostatitis

The study by Yatkin et al. utilized the Noble (Nb) rat model. A detailed protocol for inducing chronic nonbacterial prostatitis in this model is as follows:

-

Animal Selection: Adult male Noble rats are used.

-

Hormonal Manipulation: The rats are castrated to remove endogenous androgens.

-

Hormone Replacement: Following castration, the rats are treated with a combination of dihydrotestosterone (DHT) and estradiol (E2) to create a hormonal milieu with a decreased androgen-to-estrogen ratio, which is believed to be a key factor in the development of prostatic inflammation in this model.

-

Induction of Inflammation: The sustained administration of this hormonal combination induces a chronic nonbacterial inflammation in the prostate, particularly in the dorsolateral lobes.

-

Verification of Inflammation: The presence of inflammation is confirmed through histological examination of prostate tissue, looking for perivascular and stromal infiltrates and inflamed acini.

This compound Administration and Experimental Groups

-

Vehicle: The vehicle used for this compound administration was not explicitly detailed in the primary publication.

-

Dosing: this compound was administered orally at doses of 3, 10, and 30 mg/kg/day.

-

Experimental Groups (Anti-inflammatory Study):

-

Castrated + DHT + E2 (Control)

-

Castrated + DHT + E2 + this compound (3 mg/kg)

-

Castrated + DHT + E2 + this compound (10 mg/kg)

-

Castrated + DHT + E2 + this compound (30 mg/kg)

-

Castrated + DHT + E2 + Tamoxifen (1 mg/kg) (as a comparator SERM)

-

-

Duration of Treatment: The treatment duration for the anti-inflammatory study was 3 weeks.

Endpoint Analysis

-

Histopathology: Prostatic lobes were dissected, fixed, and stained with hematoxylin and eosin for histological evaluation of inflammation.

-

Immunohistochemistry: Expression of progesterone receptor (PR) and Fos-related antigen 2 (Fra2) was assessed in prostate tissue sections.

-

Hormone Assays: Serum levels of estradiol and prolactin were measured using appropriate immunoassays.

-

Organ Weights: The wet weights of the seminal vesicles and pituitary glands were recorded and normalized to body weight.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and experimental workflow.

Caption: Proposed antagonistic action of this compound on the estrogen receptor signaling pathway in the prostate.

Caption: Overview of the experimental workflow for the preclinical study of this compound in a rat model of nonbacterial prostatitis.

Clinical Perspective and Future Directions

While no clinical trials have specifically investigated this compound for nonbacterial prostatitis, phase 2 and 3 trials in men for other indications, such as secondary hypogonadism and erectile dysfunction, have provided valuable safety and pharmacokinetic data. These studies have generally shown this compound to be well-tolerated.